molecular formula C8H11NO2S B1433821 N-Methoxy-N,2-dimethylthiophene-3-carboxamide CAS No. 1614825-79-4

N-Methoxy-N,2-dimethylthiophene-3-carboxamide

Cat. No.: B1433821
CAS No.: 1614825-79-4
M. Wt: 185.25 g/mol
InChI Key: KQKAZNKMCDSPGG-UHFFFAOYSA-N
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Description

“N-Methoxy-N,2-dimethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO2S/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 185.25 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Copper (I) Catalysis in Synthesis

Research has shown the use of N-Methoxy-N,2-dimethylthiophene-3-carboxamide in the copper (I) catalyzed formation of methoxylated thiophene derivatives. A study by Peeters, Jacobs, Eevers, and Geise (1994) demonstrated the synthesis of 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene from 3,4-dibromo-2,5-dimethylthiophene using sodium methoxide and Cu(I)Br catalyst (Peeters, Jacobs, Eevers, & Geise, 1994).

Bioactivity in Medical Chemistry

Michnová et al. (2019) explored the bioactivity of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides, revealing potential anti-invasive properties against various pathogens including Staphylococcus aureus and Mycobacterium tuberculosis. This study provides insights into the potential medical applications of this compound derivatives (Michnová et al., 2019).

Applications in Organic Synthesis

A study by Kim, Lee, Han, and Kay (2003) discussed the preparation of N-methoxy-N-methylamides from carboxylic acids, highlighting the relevance of this compound in organic synthesis. This research contributes to understanding the chemical processes involved in the formation of complex organic compounds (Kim, Lee, Han, & Kay, 2003).

Contribution to Antitumor Research

Rewcastle, Atwell, Chambers, Baguley, and Denny (1986) investigated the antitumor activity of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, emphasizing the importance of this compound related compounds in cancer research. Their findings are vital for developing new anticancer drugs (Rewcastle et al., 1986).

Properties

IUPAC Name

N-methoxy-N,2-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKAZNKMCDSPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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